(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a nitro group, and a cyano group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid.
Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents.
Formation of the Propenamide Moiety: The final step involves the formation of the (E)-2-cyano-2-propenamide group through a condensation reaction between the furyl derivative and an appropriate nitrile compound, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the aromatic rings, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of nitro and cyano groups suggests it may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[5-(4-BROMO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE
- (E)-3-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE
Uniqueness
Compared to similar compounds, (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential bioactivity
Properties
Molecular Formula |
C20H11Cl2N3O4 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-13-2-1-3-15(9-13)24-20(26)12(11-23)8-16-5-7-19(29-16)17-6-4-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-8+ |
InChI Key |
XPYPUPSAIJLKCF-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.